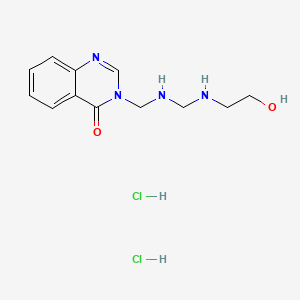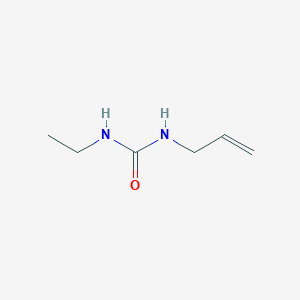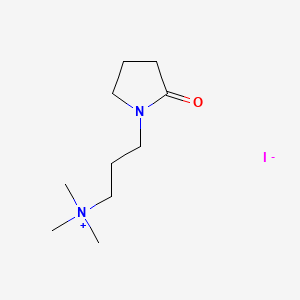
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide is a chemical compound with the molecular formula C10-H21-N2-O.I and a molecular weight of 312.23 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinyl group attached to a propyl chain, which is further connected to a trimethylammonium group.
Métodos De Preparación
The synthesis of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves several steps. One common method includes the reaction of 3-(2-oxo-1-pyrrolidinyl)propylamine with trimethylamine in the presence of an iodide source . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparación Con Compuestos Similares
Ammonium, trimethyl(3-(2-oxo-1-pyrrolidinyl)propyl)-, iodide can be compared with other similar compounds, such as:
N,N,N-trimethyl-3-(2-oxopyrrolidin-1-yl)propan-1-aminium iodide: This compound shares a similar structure but may have different reactivity and applications.
(2-oxo-1-pyrrolidinyl)pyrimidines: These compounds have a pyrrolidinyl group attached to a pyrimidine ring, offering different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
7435-93-0 |
|---|---|
Fórmula molecular |
C10H21IN2O |
Peso molecular |
312.19 g/mol |
Nombre IUPAC |
trimethyl-[3-(2-oxopyrrolidin-1-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H21N2O.HI/c1-12(2,3)9-5-8-11-7-4-6-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FBMRDXBCSRQQPK-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCN1CCCC1=O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


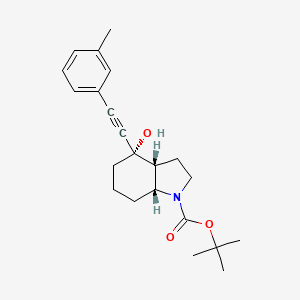
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
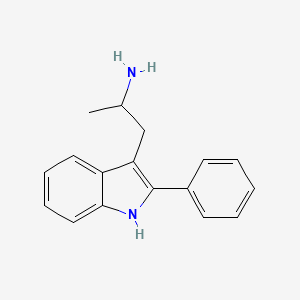
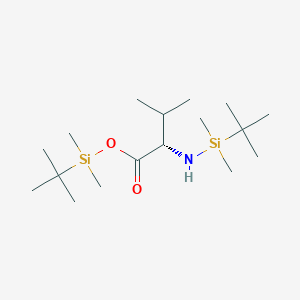
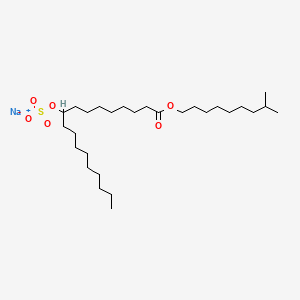


![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
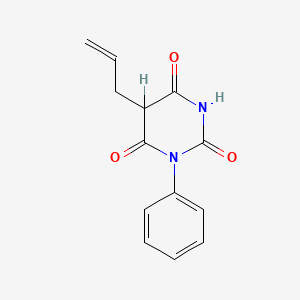

![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
